molecular formula C9H14O4 B1365204 1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 66500-55-8

1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No. B1365204
CAS RN: 66500-55-8
M. Wt: 186.2 g/mol
InChI Key: YMEMAALYLSKCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08609675B2

Procedure details

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Int-5a, 79.58 mmol, 17.05 g) was taken up in 300 mL 2:1 THF:H2O in 500 mL round-bottom flask. To this solution was added lithium hydroxide monohydrate (120 mmol, 5.01 g). To this was added 100 mL MeOH. The reaction was allowed to stir overnight at room temperature. The reaction mixture was acidified to pH=3 with 1N HCl(aq) and extracted with 100 mL DCM (x5). The combined organics were then dried over Na2SO4 and the solvents were removed in vacuo to yield 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Int-5b) (14.96 g, 100% yield) as a white solid.
Quantity
17.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
5.01 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]([O:13]CC)=[O:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C1COCC1.O.[OH-].[Li+].Cl>CO.O>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17.05 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
lithium hydroxide monohydrate
Quantity
5.01 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL DCM (x5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.96 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.